Acetamide, N-butyl-2,2,2-trichloro- Acetamide, N-butyl-2,2,2-trichloro-
Brand Name: Vulcanchem
CAS No.: 31464-96-7
VCID: VC19664165
InChI: InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C6H10Cl3NO
Molecular Weight: 218.5 g/mol

Acetamide, N-butyl-2,2,2-trichloro-

CAS No.: 31464-96-7

Cat. No.: VC19664165

Molecular Formula: C6H10Cl3NO

Molecular Weight: 218.5 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-butyl-2,2,2-trichloro- - 31464-96-7

Specification

CAS No. 31464-96-7
Molecular Formula C6H10Cl3NO
Molecular Weight 218.5 g/mol
IUPAC Name N-butyl-2,2,2-trichloroacetamide
Standard InChI InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11)
Standard InChI Key ONRADGGBQRZCAO-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)C(Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

N-Butyl-2,2,2-trichloroacetamide (molecular formula: C₈H₁₁Cl₃N₂O; molecular weight: 257.545 g/mol) features a trichloroacetyl group (-COCCl₃) attached to a butylamine chain. Key structural and computational descriptors include:

PropertyValueSource
Exact Mass255.994 g/mol
Topological Polar Surface Area44.1 Ų
LogP (Octanol-Water)2.51
Molecular FormulaC₈H₁₁Cl₃N₂O

The compound’s stability arises from the electron-withdrawing trichloromethyl group, which enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions .

Synthesis Methodologies

Photochemical Synthesis via Tetrachloroethylene (TCE)

A groundbreaking method involves the in situ photo-on-demand synthesis of NTCAs using tetrachloroethylene (TCE) and amines. The protocol, optimized by recent studies , proceeds as follows:

  • Photo-Oxidation of TCE: Under UV irradiation (low-pressure mercury lamp, λ = 254 nm) and O₂ bubbling at >70°C, TCE undergoes photochemical oxidation to generate trichloroacetyl chloride (TCAC), a highly reactive intermediate.

  • Reaction with Butylamine: TCAC reacts in situ with n-butylamine to form N-butyl-2,2,2-trichloroacetamide in ~97% yield .

Advantages Over Conventional Methods:

  • Broader Substrate Scope: Unlike traditional routes using hexachloroacetone (HCA), this method accommodates low-nucleophilicity amines, including fluorinated derivatives and HCl salts .

  • Reduced Waste: TCE serves as both solvent and reagent, minimizing auxiliary chemicals .

Representative Reaction Conditions:

ParameterValue
Temperature70–80°C
Irradiation Time1–3 hours
Post-Reaction Stirring1–22 hours at 70–120°C
Yield97%

Alternative Synthetic Routes

While less common, NTCAs can also be synthesized via:

  • Amide Acetylation: Direct reaction of butylamine with trichloroacetyl chloride in dichloromethane, though this requires handling corrosive TCAC .

  • Base-Catalyzed Condensation: Employing trichloroacetonitrile and tert-butoxide, as seen in tert-butyl derivatives , though scalability is limited.

Physicochemical Properties and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.71 (br s, NH), 3.39 (q, J = 6.7 Hz, CH₂), 1.60 (m, CH₂), 1.40 (sext, CH₂), 0.96 (t, CH₃) .

  • ¹³C NMR (CDCl₃): δ 161.9 (C=O), 92.8 (CCl₃), 41.2 (N-CH₂), 31.0, 19.9, 13.7 (butyl chain) .

  • IR (ATR): ν = 3334 (N-H), 1692 (C=O), 818 cm⁻¹ (C-Cl) .

Applications in Organic Synthesis

Blocked Isocyanate Precursor

N-Butyl-2,2,2-trichloroacetamide acts as a stable precursor to isocyanates, which are liberated under basic conditions. Key transformations include:

  • Carbamate Production: Reaction with alcohols forms carbamates, valuable in polymer chemistry .

Pharmaceutical Intermediates

Recent Advances and Future Directions

Green Chemistry Innovations

The photochemical route using TCE aligns with sustainable chemistry goals by repurposing a hazardous solvent (TCE) into value-added products . Future work may optimize light sources (e.g., visible-light photocatalysts) to reduce energy costs.

Expanding Substrate Scope

Recent studies highlight success with fluorinated amines and HCl salts , suggesting potential for tailoring NTCAs to niche applications (e.g., fluoropolymers).

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